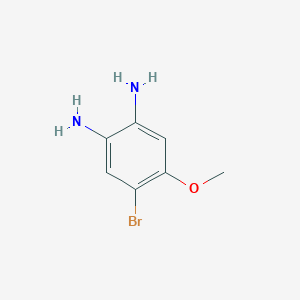

4-Bromo-5-methoxybenzene-1,2-diamine

Beschreibung

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines, as a class of compounds, are fundamental in the synthesis of a vast array of organic molecules. Their nucleophilic nature, attributed to the amino groups, enables them to participate in various condensation reactions. The introduction of substituents onto the benzene (B151609) ring, as seen in 4-Bromo-5-methoxybenzene-1,2-diamine, significantly influences the reactivity and properties of the resulting molecules. The electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom, along with their specific positions relative to the diamino functionalities, create a unique electronic and steric environment. This, in turn, allows for regioselective reactions, a crucial aspect in the synthesis of well-defined chemical structures.

Academic Relevance and Research Trajectory

The academic and industrial interest in this compound is evidenced by its appearance in scientific literature and patent applications. While not as extensively studied as some other aromatic diamines, its utility as a precursor for specific, high-value compounds has secured its place in the landscape of synthetic chemistry. Its research trajectory is closely tied to the development of new pharmaceuticals and functional materials. For instance, this compound is identified as a key intermediate in the synthesis of molecules with potential therapeutic applications, including splicing modulators and EP4 antagonists. google.com The presence of this diamine in patents highlights its importance in the discovery and development of novel bioactive compounds. google.comgoogleapis.comgoogle.com

Synthetic Applications of this compound

The primary utility of this compound in chemical research lies in its role as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.

A Key Precursor for Bioactive Heterocycles

The adjacent amino groups of this compound provide a reactive site for the construction of various heterocyclic rings through condensation reactions with dicarbonyl compounds or their equivalents.

Synthesis of Benzimidazole (B57391) Derivatives

One of the notable applications of this diamine is in the synthesis of substituted benzimidazoles. For example, it serves as an optimal precursor for the preparation of 6-bromo-7-methoxy-1H-benzimidazol-2-amine. evitachem.com This reaction typically involves the cyclization of the diamine with a reagent like cyanogen (B1215507) bromide. evitachem.com The resulting benzimidazole scaffold is of interest in medicinal chemistry and materials science. Furthermore, patent literature describes the use of this compound in the synthesis of a series of benzimidazole derivatives that have been investigated as prostaglandin (B15479496) EP4 receptor antagonists.

Role in the Synthesis of Splicing Modulators

In the field of drug discovery, this compound has been utilized as a starting material for the synthesis of small molecule splicing modulators. google.com These compounds are designed to modulate the splicing of mRNA, presenting a novel therapeutic approach for various diseases. The synthesis of these complex molecules often begins with the reduction of a nitroaniline precursor to form the diamine, which then undergoes further chemical transformations. google.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 108447-01-4 | biosynth.com |

| Molecular Formula | C₇H₉BrN₂O | biosynth.com |

| Molecular Weight | 217.06 g/mol | biosynth.com |

| Canonical SMILES | COC1=C(C=C(C(=C1)N)N)Br | biosynth.com |

| InChI Key | IJFZSEBJGGZXPN-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFZSEBJGGZXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535838 | |

| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108447-01-4 | |

| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 5 Methoxybenzene 1,2 Diamine

Established Synthetic Pathways

The construction of 4-Bromo-5-methoxybenzene-1,2-diamine typically proceeds through multi-step sequences starting from readily available precursors. These pathways hinge on the strategic introduction of the bromo, methoxy (B1213986), and amino groups, carefully considering the directing effects of the substituents at each stage.

Regiospecific Bromination Strategies

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a key challenge. The regioselectivity of bromination is heavily influenced by the electronic nature of the substituents already present on the aromatic ring.

One common strategy involves the bromination of an aniline (B41778) derivative. To control the powerful activating and ortho-, para-directing effect of the amino group and prevent over-bromination, the amine is often first protected, for instance, as an acetanilide. For a precursor like 3-methoxyaniline, after acetylation to 3-methoxyacetanilide, the methoxy group (ortho-, para-directing) and the acetamido group (ortho-, para-directing) would direct the incoming electrophile. The interplay of these directing effects is crucial for achieving bromination at the desired C4 position.

A practical approach for the regioselective bromination of anilines involves the use of copper-catalyzed oxidative bromination. researchgate.net This method utilizes sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) to achieve regioselective bromination of free anilines. researchgate.net Another technique employs N-Bromosuccinimide (NBS) as the brominating agent, where the solvent polarity can markedly influence the regioselectivity of the reaction. thieme-connect.de For instance, the bromination of anilides using hydrobromic acid (HBr) and Selectfluor in water has been shown to be a highly regioselective method. researchgate.net

The following table summarizes various bromination reagents and their typical applications.

| Brominating Reagent | Substrate Type | Key Features |

| Br2/FeBr3 | Benzene and derivatives | Classic electrophilic aromatic substitution. |

| NaBr/Na2S2O8/CuSO4·5H2O | Free anilines | Catalytic, regioselective. researchgate.net |

| N-Bromosuccinimide (NBS) | Anilines, anilides | Solvent-dependent regioselectivity. thieme-connect.de |

| HBr/Selectfluor/H2O | Anilides | Highly regioselective, mild conditions. researchgate.net |

Methoxy Group Introduction Techniques

The methoxy group is often introduced early in the synthetic sequence, for example, by starting with a methoxy-substituted aniline or phenol. In some routes, a hydroxyl group may be present on the ring, which can be methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. The timing of methoxy group introduction is critical as it influences the regiochemical outcome of subsequent bromination and amination steps.

Diamination Protocols

The formation of the 1,2-diamine (ortho-phenylenediamine) moiety is a pivotal step. A common and established method involves the nitration of a substituted aniline, followed by the reduction of the nitro group.

For the synthesis of this compound, a potential route starts with 4-bromo-3-methoxyaniline. Nitration of this precursor would be directed by the existing amino and methoxy groups. The strongly activating amino group would direct the nitro group to the ortho position (C2), leading to the formation of 4-bromo-5-methoxy-2-nitroaniline. Subsequent reduction of the nitro group would then yield the target diamine.

Various reducing agents can be employed for the conversion of the nitro group to an amine, including:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. researchgate.net However, care must be taken as catalytic hydrogenation can sometimes lead to the removal of the bromine substituent (hydrodebromination). researchgate.net

Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are effective for this transformation and are less likely to affect the bromo substituent. researchgate.net

The following table provides a comparison of common reduction methods for nitroarenes.

| Reducing System | Advantages | Potential Drawbacks |

| H2/Pd-C | High efficiency, clean byproducts. | Can cause dehalogenation. researchgate.net |

| SnCl2/HCl | Good for halogenated nitroarenes. researchgate.net | Stoichiometric amounts of metal salts are produced as waste. |

| Fe/CH3COOH | Cost-effective, good for halogenated compounds. researchgate.net | Requires acidic conditions and produces iron sludge. |

An alternative to the nitration-reduction sequence is the direct catalytic diamination of alkenes, though this is less commonly applied to the synthesis of aromatic diamines from benzene precursors. nih.govchemrxiv.orgillinois.edu

Novel and High-Yield Synthesis Approaches

Modern synthetic chemistry is continually seeking more efficient, selective, and high-yielding methods. While a specific novel, high-yield synthesis for this compound is not extensively reported, several emerging strategies for the synthesis of substituted anilines and diamines could be adapted.

High-throughput synthesis and screening methods are being developed to accelerate the discovery of new reaction conditions and catalysts for the production of complex molecules like polysubstituted anilines. southampton.ac.ukiastate.eduresearchgate.net These approaches could be applied to optimize the established synthetic pathways for the target compound, rapidly identifying the best combination of reagents, catalysts, and reaction conditions to maximize yield.

Continuous flow reactors offer significant advantages over traditional batch processes for reactions like nitration, providing better control over reaction temperature and time, which can lead to higher selectivity and yields, and improved safety. google.com The synthesis of 4-methoxy-2-nitroaniline, a related intermediate, has been successfully demonstrated using a continuous flow reactor. google.com This technology could be applied to the nitration step in the synthesis of this compound to improve efficiency and safety.

Regioselective Synthesis Challenges and Optimization

The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry. The directing effects of the substituents on the aromatic ring must be carefully managed at each step.

When planning a multi-step synthesis, the order of reactions is critical. libretexts.orglibretexts.org For instance, in the synthesis of a polysubstituted benzene, a retrosynthetic analysis is often employed to determine the optimal sequence of reactions. libretexts.org In the case of our target molecule, one must consider whether to introduce the bromo, methoxy, or amino groups first. The directing effects of these groups are summarized in the table below.

| Substituent | Directing Effect | Activating/Deactivating |

| -NH2 | Ortho, Para | Strongly Activating |

| -OCH3 | Ortho, Para | Strongly Activating |

| -Br | Ortho, Para | Deactivating |

| -NO2 | Meta | Strongly Deactivating |

A potential synthetic route could start with 3-methoxyaniline. The amino group is a stronger activating group than the methoxy group. To control the regioselectivity of bromination, the amino group would likely be protected as an acetamide. The bromination would then be directed by both the methoxy and acetamido groups. Subsequent nitration would be directed ortho to the more strongly activating group, followed by reduction and deprotection.

Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize the yield of the desired isomer and minimize the formation of unwanted side products. thieme-connect.deresearchgate.net For example, in the bromination of anilines with N-bromosuccinimide, the choice of solvent can significantly impact the ortho/para selectivity. thieme-connect.de

Sustainable Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic amines and diamines to reduce environmental impact and improve safety. acs.orgrsc.orgspecchemonline.comtandfonline.comkau.edu.sa

Several key areas of green chemistry are relevant to the synthesis of this compound:

Greener Reagents and Catalysts: The use of hazardous reagents like liquid bromine is being replaced with safer alternatives such as sodium bromide/hydrogen peroxide or N-bromosuccinimide. google.compatsnap.com The development of efficient and recyclable catalysts can also reduce waste. kau.edu.sa

Alternative Energy Sources: Conventional heating methods can be replaced with more energy-efficient and sustainable alternatives like sunlight or electricity. rsc.orgspecchemonline.com Sunlight-driven N-acetylation of anilines using a mild Lewis acid catalyst has been reported as a green approach. rsc.org Electrocatalytic reduction of nitroarenes to anilines using a redox mediator in water at room temperature and pressure offers a more environmentally friendly alternative to traditional high-pressure hydrogenation. specchemonline.com

Greener Solvents: The use of hazardous organic solvents is a major environmental concern. Efforts are being made to replace them with greener alternatives like water or to conduct reactions under solvent-free conditions. researchgate.nettandfonline.com The regioselective bromination of anilides on water has been shown to be an efficient and environmentally benign method. researchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The application of these principles can lead to the development of more sustainable and economically viable synthetic routes for this compound and other important chemical intermediates.

Mechanistic Investigations of 4 Bromo 5 Methoxybenzene 1,2 Diamine Reactivity

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. msu.edu The mechanism proceeds in two steps: initial attack by an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (a benzenonium or sigma complex), followed by the rapid loss of a proton to restore aromaticity. msu.edu

For 4-Bromo-5-methoxybenzene-1,2-diamine, the benzene (B151609) ring is highly activated towards electrophilic attack. This is due to the presence of three powerful activating groups: two amino groups and one methoxy (B1213986) group. These groups donate electron density to the ring through resonance, stabilizing the positive charge of the sigma complex and increasing the reaction rate compared to benzene. wku.edu

The regiochemical outcome of an EAS reaction is determined by the directing effects of the existing substituents.

Amino (-NH₂) groups: Strongly activating and ortho-, para-directing.

Methoxy (-OCH₃) group: Strongly activating and ortho-, para-directing.

Bromo (-Br) group: Deactivating yet ortho-, para-directing.

Considering the positions on the ring (C1, C2 are substituted with amines, C4 with bromo, C5 with methoxy), the available positions for substitution are C3 and C6.

Position C6: This position is ortho to the C5-methoxy group and ortho to the C1-amino group. It is also meta to the C4-bromo and C2-amino groups. The strong activating and directing effects of the adjacent methoxy and amino groups make C6 the most electron-rich and sterically accessible position.

Position C3: This position is ortho to the C2-amino group and ortho to the C4-bromo group. It is meta to the C1-amino and C5-methoxy groups.

Due to the powerful, synergistic ortho-directing influence from the C1-amino and C5-methoxy groups, electrophilic attack is overwhelmingly favored at the C6 position. The high degree of activation suggests that reactions like halogenation or nitration would proceed under very mild conditions, potentially without a Lewis acid catalyst. msu.edu However, the high reactivity can also lead to challenges such as polysubstitution or oxidation, particularly under acidic or strongly oxidizing conditions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike EAS, this reaction is generally difficult for simple aryl halides because it requires overcoming the high energy of disrupting the aromatic system. scranton.edulibretexts.org

The most common mechanism is the SₙAr (addition-elimination) pathway. youtube.com This two-step process involves the initial attack of a nucleophile to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org The SₙAr mechanism is significantly facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group, as these groups can delocalize and stabilize the negative charge of the intermediate. libretexts.orgyoutube.com

In the case of this compound, the bromine atom is the potential leaving group. However, the ring is substituted with three potent electron-donating groups (two -NH₂ and one -OCH₃). These groups increase the electron density on the ring, destabilizing the negatively charged Meisenheimer complex that would form upon nucleophilic attack. Consequently, the SₙAr pathway is highly unfavorable for this substrate under standard conditions.

An alternative pathway for NAS is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism is not dependent on activating groups and can be forced under very harsh conditions (e.g., strong base like sodium amide). However, the formation of the benzyne intermediate from this compound would likely lead to a mixture of regioisomeric products, as the incoming nucleophile could add to either carbon of the triple bond.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an effective handle for a variety of powerful palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. youtube.com

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organohalide with an organoboron compound (e.g., a boronic acid or ester). nih.gov It is widely used due to its mild reaction conditions, functional group tolerance, and the low toxicity of boron-containing reagents. nih.gov The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. youtube.com

The presence of unprotected ortho-amino groups can be challenging in Suzuki couplings, but effective catalyst systems have been developed to handle such substrates. nih.gov For this compound, the reaction would enable the introduction of a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the C4 position. nih.gov

| Catalyst | Ligand (if separate) | Base | Solvent | Coupling Partner | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | N/A | K₃PO₄ | 1,4-Dioxane | Arylboronic Acid | mdpi.com |

| CataXCium A Pd G3 | N/A | K₃PO₄ | Toluene/H₂O | Aryl/Alkylboronic Ester | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic Acid | nih.gov |

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction typically exhibits high trans selectivity. organic-chemistry.org The mechanism involves:

Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and inserts into the palladium-carbon bond.

Syn-β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

This reaction would allow for the vinylation of this compound at the C4 position, providing access to stilbene-like structures.

| Catalyst | Base | Solvent | Alkene Partner | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Et₃N | DMF | Styrene | arkat-usa.org |

| PdCl₂(PPh₃)₂ | KOAc | NMP/H₂O | n-Butyl Acrylate | organic-chemistry.org |

| Pd(L-proline)₂ | Et₃N | Water | Styrene | organic-chemistry.org |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org A key feature is the use of a copper(I) co-catalyst (e.g., CuI). organic-chemistry.org The reaction proceeds via two interconnected catalytic cycles:

Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive and readily participates in the transmetalation step with the palladium complex. youtube.com

This method is highly efficient for the synthesis of arylalkynes and would be used to introduce an alkynyl substituent at the C4 position of this compound.

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | researchgate.net |

| Pd(PPh₃)₄ | CuI | n-BuNH₂ | Benzene | nih.gov |

| Na₂PdCl₄ | CuI | Et₃N | DMSO | researchgate.net |

The Ullmann reaction traditionally refers to the copper-promoted reductive coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.org The reaction typically requires high temperatures and stoichiometric amounts of copper. organic-chemistry.org Applying this to this compound would produce a symmetrical biphenyl (B1667301) derivative.

Modern variations, often called Ullmann-type or Ullmann condensation reactions, are catalytic and couple an aryl halide with a nucleophile (e.g., amines, phenols, thiols) to form C-N, C-O, or C-S bonds. organic-chemistry.org These reactions are crucial for synthesizing diaryl ethers and arylamines. Benzene-1,2-diamine derivatives themselves have been used as ligands to facilitate Ullmann-type couplings, highlighting the compatibility of the diamine moiety with copper catalysis. tcichemicals.com

Studies using scanning tunneling microscopy (STM) have visualized the Ullmann reaction on copper surfaces. nsf.gov The process begins with the aryl halide molecules adsorbing onto the copper surface. Upon heating, the carbon-halogen bond cleaves, and the resulting aryl radicals form organometallic intermediates with copper adatoms. These intermediates often arrange into highly ordered arrays on the surface before the final C-C bond-forming (reductive elimination) step occurs at higher temperatures to yield the biaryl product. nsf.gov

| Catalyst/Promoter | Ligand | Base | Solvent | Reaction Type | Reference |

|---|---|---|---|---|---|

| Copper Powder | N/A | N/A | None (neat) | Biaryl Synthesis | rsc.org |

| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | C-N Coupling (Amine) | organic-chemistry.org |

| CuI | Phenanthroline | Cs₂CO₃ | DMF | C-O Coupling (Alcohol) | tcichemicals.com |

Reductive and Oxidative Transformations

The chemical nature of this compound is dictated by the interplay of its constituent functional groups: two electron-donating amino groups, an electron-donating methoxy group, and an electron-withdrawing bromine atom on the aromatic ring. These substituents influence the electron density of the benzene ring and the nucleophilicity of the amino groups, thereby governing the compound's reactivity in redox reactions.

Reductive transformations of o-phenylenediamines can involve processes such as catalytic hydrogenation, which may lead to dehalogenation or reduction of the aromatic ring under harsh conditions. However, a more common reductive process in the context of this compound is its formation from a nitroaromatic precursor. The synthesis of o-phenylenediamines often involves the reduction of a corresponding dinitro or nitro-amino compound. For instance, the reduction of a nitrated precursor is a standard method for producing various substituted anilines. science.gov

Conversely, oxidative transformations of this compound are more extensively documented through analogous reactions. The most prominent oxidative reaction is the condensation with 1,2-dicarbonyl compounds to form quinoxalines. This reaction, known as the Hinsberg quinoxaline (B1680401) synthesis, is a classic and efficient method for constructing the quinoxaline ring system. nih.gov The reaction proceeds through a cyclocondensation mechanism, where the two amino groups of the o-phenylenediamine (B120857) react with the two carbonyl groups of the dicarbonyl compound, followed by an oxidative aromatization to yield the stable quinoxaline heterocycle. ipp.pt

While direct studies on this compound are not extensively reported, the reactivity can be inferred from closely related compounds. For example, the reaction of 4,5-dibromo-1,2-diaminobenzene with benzil (B1666583) in isopropanol (B130326) leads to the formation of 6,7-dibromo-2,3-diphenylquinoxaline in high yield. nih.gov This strongly suggests that this compound will react similarly with various 1,2-diketones to produce the corresponding 6-bromo-7-methoxy-substituted quinoxalines. The reaction conditions for such transformations are generally mild, often involving refluxing in a suitable solvent like ethanol (B145695) or acetic acid. nih.gov

| o-Phenylenediamine Reactant | 1,2-Dicarbonyl Reactant | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,5-Dibromo-1,2-diaminobenzene | Benzil | 6,7-Dibromo-2,3-diphenylquinoxaline | Isopropanol, reflux, 3h | 83 | nih.gov |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Toluene, MoVP catalyst, rt, 2h | 92 | nih.gov |

| 5-Substituted-o-phenylenediamine | Benzil | 6-Substituted-2,3-diphenylquinoxaline | Methanol (B129727), reflux, 5-10h | Not Reported |

Chelation and Complexation Behavior

The two adjacent amino groups of this compound make it an excellent bidentate ligand for a wide range of metal ions. The lone pairs of electrons on the nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. The electronic properties of the substituents on the benzene ring, namely the bromo and methoxy groups, can modulate the electron-donating ability of the nitrogen atoms and thus influence the stability and properties of the resulting metal complexes.

While specific studies on the complexation of this compound are not abundant, the coordination chemistry of o-phenylenediamine and its derivatives has been extensively investigated. These ligands are known to form stable complexes with various transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). science.govjmchemsci.com

Often, the o-phenylenediamine moiety is incorporated into a larger ligand structure, such as a Schiff base, through condensation of the amino groups with aldehydes or ketones. These Schiff base ligands, which can be polydentate, exhibit enhanced coordinating capabilities and are used to synthesize a vast array of metal complexes with diverse geometries and applications. For instance, Schiff base ligands derived from substituted anilines and salicylaldehydes readily form complexes with transition metals. The coordination typically involves the imine nitrogen and the phenolic oxygen atoms.

The chelation of this compound itself would involve the direct coordination of the two amino nitrogens to a metal ion. The resulting complex's geometry and stability would depend on the metal ion's nature, its oxidation state, and the reaction conditions. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, are instrumental in characterizing these complexes. In the FT-IR spectra of such complexes, a characteristic shift in the N-H stretching and bending vibrations is expected upon coordination to the metal center.

| Ligand | Metal Ion | Proposed Complex Geometry | Key Spectroscopic Evidence | Reference |

|---|---|---|---|---|

| Azo ligand from 4,4'-Methylenedianiline and 4-Bromoaniline (B143363) | Cu(II), Ag(I), Cd(II), Zn(II) | Not specified | Coordination via azo and amine nitrogen atoms | jmchemsci.com |

| Schiff base of 5-bromo salicylaldehyde (B1680747) and 4-(methylenedioxy)aniline | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral or Tetrahedral | Changes in FT-IR and UV-Vis spectra upon complexation | science.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Methoxybenzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Bromo-5-methoxybenzene-1,2-diamine, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

Aromatic Protons: There are two protons on the aromatic ring at positions 3 and 6. The proton at C-3 is adjacent to two amino groups, while the proton at C-6 is adjacent to a bromine atom and an amino group. Due to the lack of adjacent protons, both are expected to appear as singlets. Their chemical shifts would be influenced by the electronic effects of the substituents.

Amino Protons: The two amino groups (-NH₂) would give rise to broad signals, the chemical shift of which can vary depending on the solvent, concentration, and temperature. Typically, four protons would be accounted for by these groups.

Methoxy (B1213986) Protons: The methoxy group (-OCH₃) would produce a sharp singlet, integrating to three protons, in the typical region for methoxy ethers (around 3.8-4.0 ppm).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Aromatic Carbons: Six signals would appear in the aromatic region (approx. 95-150 ppm). The carbon bearing the bromine (C-4) would be significantly shielded, while the carbons attached to the electron-donating amino and methoxy groups would also show characteristic shifts. The carbon attached to the methoxy group (C-5) would appear at a lower field (further downfield) compared to the others.

Methoxy Carbon: A single signal for the methoxy carbon (-OCH₃) would be expected in the aliphatic region, typically around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard substituent effects. Actual experimental values may vary.)

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H (C3-H) | ~6.3 - 6.6 | s | C1-NH₂ | ~135 - 140 |

| Ar-H (C6-H) | ~6.8 - 7.1 | s | C2-NH₂ | ~130 - 135 |

| -NH₂ | Variable (Broad) | br s | C3 | ~100 - 105 |

| -OCH₃ | ~3.8 - 3.9 | s | C4-Br | ~110 - 115 |

| C5-OCH₃ | ~145 - 150 | |||

| C6 | ~118 - 122 | |||

| -OCH₃ | ~56 |

2D NMR experiments would be crucial to unambiguously assign the predicted signals and confirm the substitution pattern.

COSY (Correlation Spectroscopy): This experiment would show no correlations among the aromatic proton signals, confirming they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each aromatic proton with its directly attached carbon atom (C3-H with C3 and C6-H with C6) and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this structure. Key correlations would include:

The methoxy protons showing a correlation to the C-5 carbon, confirming the position of the methoxy group.

The aromatic proton at C-6 showing correlations to C-1, C-2, and C-4.

The aromatic proton at C-3 showing correlations to C-1, C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would reveal through-space interactions. A key expected correlation would be between the methoxy protons (-OCH₃) and the aromatic proton at C-6, confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by the vibrations of its amine, methoxy, and bromo-aromatic moieties.

N-H Vibrations: The primary amine groups would exhibit characteristic symmetric and asymmetric N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H scissoring vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Vibrations: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the benzene (B151609) ring.

C-O and C-N Vibrations: Strong C-O stretching bands for the aryl-alkyl ether are expected around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). Aromatic C-N stretching typically appears in the 1250-1380 cm⁻¹ range.

C-Br Vibration: The C-Br stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range, and is often more prominent in the Raman spectrum.

Table 2: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 2960 | -OCH₃ |

| N-H Scissoring | 1600 - 1650 | -NH₂ |

| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Ar-O-CH₃ |

| Symmetric C-O-C Stretch | 1020 - 1075 | Ar-O-CH₃ |

| C-Br Stretch | 500 - 650 | Ar-Br |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) would confirm the molecular weight and elemental composition of the compound. The molecular formula is C₇H₉BrN₂O.

Molecular Ion Peak: The key feature in the mass spectrum would be the molecular ion (M⁺) peak. Due to the presence of bromine, this would appear as a pair of peaks of nearly equal intensity (a doublet), one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope. The calculated monoisotopic mass is approximately 215.99 Da. uni.lu

Fragmentation Pattern: Electron impact (EI) or other ionization methods would cause the molecule to fragment in predictable ways. Likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.

Loss of HCN from the diamine structure.

Cleavage of the bromine atom.

Table 3: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₇H₉⁷⁹BrN₂O⁺ | ~216.0 | Isotopic doublet with ~1:1 intensity ratio, characteristic of bromine. |

| [M+2]⁺ | C₇H₉⁸¹BrN₂O⁺ | ~218.0 | |

| [M-CH₃]⁺ | C₆H₆⁷⁹BrN₂O⁺ | ~201.0 | Loss of a methyl radical. |

| [M-OCH₃]⁺ | C₆H₆⁷⁹BrN₂⁺ | ~185.0 | Loss of a methoxy radical. |

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray crystallography would provide the definitive solid-state structure. Such an analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzene ring and the exact bond lengths of C-Br, C-N, and C-O.

Planarity: Determining the planarity of the benzene ring and the orientation of the substituent groups.

Intermolecular Interactions: The two amino groups and the methoxy oxygen are capable of acting as hydrogen bond donors and acceptors, respectively. It is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds (N-H···N and N-H···O). Halogen bonding involving the bromine atom might also play a role in stabilizing the crystal lattice. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the substituted aromatic system. up.ac.za

Chromophore: The substituted benzene ring is the primary chromophore.

Auxochromes: The -NH₂ and -OCH₃ groups are powerful auxochromes (electron-donating groups) that typically cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. up.ac.zapsu.edu

Expected Spectra: Benzene shows a secondary absorption band around 255 nm. In this compound, the combined effect of three electron-donating groups and one weakly deactivating halogen would likely shift the primary absorption maximum (λ_max) to significantly longer wavelengths, possibly in the 280-320 nm range. The exact position would depend on the solvent used.

Circular Dichroism (CD) Spectroscopy (for chiral derivatives)

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the Circular Dichroism (CD) spectroscopy of chiral derivatives of this compound. This specific area of chiroptical analysis for derivatives of this compound does not appear to have been a subject of published study.

The synthesis of chiral molecules derived from this compound and their subsequent analysis by CD spectroscopy is a niche field of research. As such, detailed findings, including data on molar ellipticity, specific rotation, or the relationship between stereochemistry and chiroptical properties, are not present in the current body of scientific literature.

Consequently, the generation of data tables or a detailed discussion on the research findings for this specific analytical technique is not possible at this time. Further research would be required to be undertaken in a laboratory setting to produce and analyze the chiral derivatives of this compound using Circular Dichroism spectroscopy.

Computational Chemistry and Quantum Mechanical Modeling of 4 Bromo 5 Methoxybenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties such as molecular orbital energies, charge distribution, and molecular geometry.

For 4-bromo-5-methoxybenzene-1,2-diamine, a DFT study would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can map the electrostatic potential surface, revealing the distribution of charge across the molecule. In this compound, the electron-donating amine (-NH2) and methoxy (B1213986) (-OCH3) groups, along with the electron-withdrawing bromine (-Br) atom, would create distinct regions of positive and negative potential, highlighting the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of electronic excited states and the simulation of UV-Visible absorption spectra.

A TD-DFT calculation would predict the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. The results can be correlated with experimentally obtained spectra to validate the computational model. The calculations would also provide information on the nature of these transitions, for instance, whether they are localized on the benzene (B151609) ring or involve charge transfer between the substituent groups. This is particularly relevant for understanding the photophysical properties of the molecule, which could be of interest in applications such as photosensitizers or organic electronics.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its behavior in a condensed phase, such as in a solvent or in a solid crystal lattice.

By simulating the interactions between a molecule of this compound and surrounding solvent molecules (e.g., water or an organic solvent), one can study solvation effects, such as the formation of hydrogen bonds between the amine groups and water. This is crucial for understanding its solubility and reactivity in solution.

In the solid state, MD simulations could be used to explore the different possible crystal packing arrangements (polymorphism) and to understand the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the crystal structure.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

From the electronic structure data obtained through DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for structure-reactivity correlations.

Some key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile.

Predicted values for some of these properties can be found in public databases. For example, PubChem provides a predicted XlogP value of 1.2 for this compound, which is a measure of its lipophilicity.

Table 2: Predicted Physicochemical and Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Type | Source |

| Molecular Formula | C7H9BrN2O | PubChem |

| Molecular Weight | 217.07 g/mol | PubChem |

| XlogP | 1.2 | PubChem uni.lu |

| Monoisotopic Mass | 215.98982 Da | PubChem uni.lu |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

These descriptors can be used to compare the reactivity of this compound with other similar molecules and to build quantitative structure-activity relationship (QSAR) models, which are valuable in fields like medicinal chemistry for predicting the biological activity of molecules.

In Silico Prediction of Reaction Pathways

Computational methods can be used to model chemical reactions and predict their feasibility and outcomes. For this compound, in silico modeling could be used to investigate its synthesis and subsequent reactions.

Patent literature describes the synthesis of this compound via the reduction of its precursor, 5-bromo-4-methoxy-2-nitroaniline. google.comgoogleapis.com Computational modeling could be used to study the mechanism of this reduction, for example, by calculating the energy barriers for different possible reaction pathways.

Furthermore, this compound is used as a precursor for the synthesis of more complex molecules, such as benzimidazoles. evitachem.com Computational chemistry could be used to model the cyclization reactions involved, helping to predict the regioselectivity and to optimize the reaction conditions for achieving higher yields of the desired product. evitachem.com For instance, modeling could confirm why the cyclization reaction with cyanogen (B1215507) bromide leads to a high regioselectivity. evitachem.com

By calculating the transition state energies for different reaction pathways, computational chemists can provide valuable guidance to synthetic chemists, potentially saving time and resources in the laboratory.

Synthesis and Reactivity of Derivatives and Analogues of 4 Bromo 5 Methoxybenzene 1,2 Diamine

Heterocyclic Ring Formation

The defining feature of 4-bromo-5-methoxybenzene-1,2-diamine is the presence of two adjacent amino groups on the benzene (B151609) ring. This ortho-diamine arrangement is a classic precursor for the synthesis of a variety of fused heterocyclic compounds. The bromo and methoxy (B1213986) substituents on the benzene ring modulate the electronic properties and provide additional sites for chemical modification.

Benzimidazoles Synthesis

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely used method for constructing the benzimidazole (B57391) ring system. pressbooks.publibretexts.org This reaction is readily applicable to this compound, leading to the formation of 5-bromo-6-methoxybenzimidazoles.

When reacting with aldehydes, the process typically involves the formation of a Schiff base intermediate from one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the 2-substituted benzimidazole. pressbooks.pub A variety of catalysts, including p-toluenesulfonic acid or zirconium dioxide, can facilitate this transformation. pressbooks.pub

Alternatively, direct condensation with carboxylic acids (or their derivatives like esters or acyl chlorides) under heating or with a dehydrating agent provides the corresponding 2-substituted benzimidazoles. For instance, reaction with formic acid would yield 5-bromo-6-methoxy-1H-benzimidazole. A study has also shown that N-aryl-4-methoxybenzene-1,2-diamines can be cyclized with aldehydes to form 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles, highlighting the utility of this reaction on substituted diamines. khanacademy.org

Table 1: Synthesis of Benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Aromatic Aldehyde (R-CHO) | 2-Aryl-5-bromo-6-methoxy-1H-benzimidazole | Acid catalyst (e.g., p-TSA), heat or microwave |

Benzotriazoles Synthesis

Benzotriazoles are synthesized from o-phenylenediamines through diazotization. This reaction involves treating the diamine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a weak acid like acetic acid. beilstein-journals.orgorganic-chemistry.org

For this compound, this reaction proceeds by the diazotization of one of the amino groups to form a diazonium salt. This intermediate then undergoes a rapid intramolecular cyclization by attacking the adjacent free amino group, yielding 5-bromo-6-methoxy-1H-benzotriazole. organic-chemistry.org The synthesis of the closely related 5-bromo-1H-benzotriazole from 4-bromo-1,2-benzenediamine using sodium nitrite in acetic acid has been well-documented, confirming the viability of this method. google.com

Table 2: Synthesis of Benzotriazole Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Quinoxalines Synthesis

Quinoxalines, which feature a fused benzene and pyrazine (B50134) ring, are readily prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. youtube.comcapes.gov.br This reaction, known as the Hinsberg quinoxaline (B1680401) synthesis, is a reliable method for creating substituted quinoxalines.

Reacting this compound with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil (B1666583), results in the formation of a 6-bromo-7-methoxyquinoxaline (B15372596) derivative. The reaction proceeds through a double condensation, forming two imine linkages, followed by aromatization. The reaction is often carried out in a solvent like ethanol (B145695) or acetic acid and may be heated to ensure completion. capes.gov.br Research has demonstrated the synthesis of various 6-bromo-quinoxaline derivatives from 4-bromo-o-phenylenediamine and substituted styryl ketones, underscoring the applicability of this chemistry to brominated diamines. Current time information in Pasuruan, ID.

Table 3: Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl) | Product | Conditions |

|---|---|---|---|

| This compound | Glyoxal (CHOCHO) | 6-Bromo-7-methoxyquinoxaline | Ethanol or Acetic Acid, reflux |

Amide and Imine Formation

The amino groups of this compound can undergo standard reactions typical of primary aromatic amines, such as acylation to form amides and condensation with carbonyls to form imines (Schiff bases).

Acylation, for example with acetic anhydride (B1165640) or benzoyl chloride, can lead to the formation of a mono- or di-acylated product. Di-acylation is often used as a method to protect the amino groups during other transformations, such as bromination. A patent describes the reaction of o-phenylenediamine with acetic anhydride to form a diacetyl amide intermediate, which is then brominated. google.com This intermediate can be hydrolyzed back to the diamine using a base like sodium hydroxide. google.com

The formation of imines occurs through the reaction of one or both amino groups with an aldehyde or ketone. The reaction of 4-bromoaniline (B143363) with aldehydes to form Schiff bases has been reported, indicating that the bromo-substituted amino functionality is amenable to this transformation. researchgate.net With a diamine, the reaction can be more complex, potentially leading to mono-imines, di-imines, or further cyclized products like benzimidazoles, depending on the reaction conditions and the nature of the carbonyl compound.

Substitution at Bromine Site

The bromine atom on the benzene ring serves as a valuable handle for introducing further molecular diversity, primarily through metal-catalyzed cross-coupling reactions. These reactions are typically performed on a derivative where the reactive amino groups have been protected or incorporated into a stable heterocyclic ring, such as a benzimidazole or quinoxaline.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo-derivative with a boronic acid in the presence of a palladium catalyst and a base. beilstein-journals.org This allows for the introduction of various aryl or vinyl groups at the bromine position. Similarly, the Sonogashira coupling can be used to install alkyne fragments by reacting the bromo-compound with a terminal alkyne, catalyzed by palladium and copper(I) iodide. beilstein-journals.org The Heck coupling provides a route to attach alkene moieties. researchgate.net

In some cases, particularly if the aromatic ring is activated by strong electron-withdrawing groups, the bromine can also be displaced via a nucleophilic aromatic substitution (SNAr) reaction by strong nucleophiles. rsc.org

Table 4: Representative Cross-Coupling Reactions at the Bromine Site

| Reaction Name | Substrate | Reagents | Product |

|---|---|---|---|

| Suzuki Coupling | 5-Bromo-6-methoxybenzimidazole | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-6-methoxybenzimidazole |

Modifications of Methoxy Group

The methoxy (–OCH₃) group is another site for potential modification, although it is generally less reactive than the other functional groups on the molecule. The most common transformation is ether cleavage to generate a phenol.

This demethylation is typically achieved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or hydriodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the methyl group in an Sₙ2 reaction. youtube.com This would convert the 5-bromo-6-methoxy-substituted heterocycle into a 5-bromo-6-hydroxy derivative, which can then be used for further functionalization, such as etherification or esterification. In one study, the irreversible oxidation of methoxy groups, leading to demethylation, was observed during the electrochemical polymerization of a methoxy aniline (B41778) derivative. acs.org

Functionalization of Amine Groups

The presence of two adjacent amine groups in this compound is the defining feature of its reactivity, making it a valuable precursor for the synthesis of various heterocyclic systems. The primary functionalization of these amine groups involves cyclocondensation reactions with bifunctional electrophiles to form fused five- and six-membered rings, most notably benzimidazoles and quinoxalines.

The nucleophilic character of the ortho-diamine allows for a versatile range of chemical transformations. The reactivity can be influenced by the electronic effects of the bromo and methoxy substituents on the benzene ring. These reactions are fundamental in constructing more complex molecules with potential applications in medicinal chemistry and materials science.

A cornerstone of the functionalization of o-phenylenediamines, including this compound, is the Phillips condensation reaction to form benzimidazoles. This typically involves the reaction of the diamine with an aldehyde or a carboxylic acid (or its derivative).

When reacting with an aldehyde, the process generally involves the initial formation of a Schiff base with one of the amine groups, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. Various catalysts and oxidizing agents can be employed to facilitate this transformation. For instance, a sustainable approach for the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde (B1664092) has been reported using Montmorillonite K10 clay in ethanol at room temperature. nih.gov This method avoids harsh conditions and toxic reagents. nih.gov

The general scheme for this reaction, applicable to this compound, would result in the formation of 6-bromo-7-methoxy-2-substituted-1H-benzimidazoles. The reaction conditions can be adapted from established protocols for similar substituted o-phenylenediamines. nih.govnih.gov

Table 1: Representative Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes

| Starting Diamine | Aldehyde | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1,2-benzenediamine | 2-Nitrobenzaldehyde | Montmorillonite K10 | Ethanol | Room Temp, 4h | 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | nih.gov |

| 4-Chloro-o-phenylenediamine | Various Aromatic Aldehydes | Sodium Metabisulfite | N/A | Microwave or Reflux | 6-Chloro-1H-benzimidazole derivatives | nih.gov |

This table presents data for analogous compounds to illustrate the reaction of o-phenylenediamines with aldehydes.

Further functionalization can occur at the nitrogen atom of the newly formed benzimidazole ring. For example, the N-benzylation of 5-bromo-2-(2-nitrophenyl)-1H-benzimidazole has been achieved using sodium hydride as a base and benzyl (B1604629) bromide in tetrahydrofuran. nih.gov

Another significant functionalization of the amine groups of this compound is its reaction with 1,2-dicarbonyl compounds to yield quinoxalines. This condensation reaction is a robust and widely used method for constructing the quinoxaline core. The reaction proceeds through a sequential condensation of each amine group with a carbonyl group, followed by dehydration to form the pyrazine ring fused to the benzene ring.

The reaction of a substituted o-phenylenediamine, such as 4-bromo-1,2-benzenediamine, with various dicarbonyl compounds leads to the formation of 6-bromoquinoxaline (B1268447) derivatives. nih.gov For example, a series of 6-bromo-2,3-disubstituted quinoxalines have been synthesized by reacting 4-bromo-1,2-benzenediamine with substituted benzils or other 1,2-diketones. nih.gov These reactions are typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to drive the condensation.

Applying this methodology to this compound would be expected to produce 6-bromo-7-methoxy-2,3-disubstituted quinoxalines, key scaffolds in various biologically active molecules.

Table 2: Synthesis of 6-Bromoquinoxaline Derivatives from 4-Bromo-1,2-benzenediamine

| Starting Diamine | 1,2-Dicarbonyl Compound | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-1,2-benzenediamine | (E,E)-1,4-Bis(2-methoxyphenyl)buta-1,3-diene-1,4-dione | 6-Bromo-2,3-bis[(E)-2-methoxystyryl]quinoxaline | 97% | nih.gov |

| 4-Bromo-1,2-benzenediamine | (E,E)-1,4-Bis(4-bromophenyl)buta-1,3-diene-1,4-dione | 6-Bromo-2,3-bis[(E)-4-bromostyryl]quinoxaline | 85% | nih.gov |

This table showcases the versatility of the quinoxaline synthesis with a closely related bromo-substituted o-phenylenediamine.

Pharmacological and Biological Activity Studies of 4 Bromo 5 Methoxybenzene 1,2 Diamine and Its Derivatives

Antimicrobial and Antifungal Investigations

Derivatives of the core 4-bromo-5-methoxybenzene structure have been synthesized and evaluated for their ability to combat microbial and fungal pathogens. These investigations often involve screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.

One study detailed the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives, which were tested against six different pathogens. nih.gov Several of these compounds demonstrated significant antimicrobial activity, with some showing efficacy comparable to the antibiotic ciprofloxacin (B1669076) and the antifungal agent fluconazole. nih.gov For instance, compound 9o (where the phenyl group at position 5 is substituted with methoxy (B1213986) and the phenyl at position 7 is substituted with a methyl group) was identified as a particularly potent antibacterial agent, showing larger inhibition zones against B. subtilis, S. aureus, E. coli, and P. aeruginosa than ciprofloxacin. nih.gov

Similarly, another series of new chalconeimine derivatives, specifically 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine, was synthesized and screened for in vitro antimicrobial activity. ijprs.com These compounds were tested against bacteria such as S. aureus, E. coli, P. aeruginosa, and S. pyogenes, and fungi like C. albicans and A. clavatus, with some showing moderate to good activity. ijprs.com

In a separate study, a tetra-substituted imidazole, 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol , and its metal complexes (Zn(II), Co(II), Cu(II), Ni(II), and Mn(II)) were synthesized and evaluated for antibacterial potential. rsc.org The research found that the copper complex of this ligand was the most active against both Gram-positive and Gram-negative bacteria, highlighting the role that metal complexation can play in enhancing antimicrobial efficacy. rsc.org

Further research on imidazo[4,5-b]pyridine derivatives tested their activity against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com The results indicated that Gram-positive bacteria were more sensitive to these compounds than Gram-negative bacteria. mdpi.com

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound Class | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]pyrimidine derivative (9o) | B. subtilis, S. aureus, E. coli, P. aeruginosa | Inhibition zones of 43-45 mm, surpassing ciprofloxacin (40 mm). nih.gov | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives (9d, 9n, 9o, 9p) | Fungal species | MIC values between 15.50 and 26.30 μM. nih.gov | nih.gov |

| 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine | S. aureus, E. coli, P. aeruginosa, S. pyogenes, C. albicans, A. clavatus | Moderate to good antimicrobial and antifungal activity. ijprs.com | ijprs.com |

| Copper complex of 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol | Gram-positive and Gram-negative bacteria | Most active among the tested metal complexes. rsc.org | rsc.org |

| Imidazo[4,5-b]pyridine derivatives (Compounds 2 & 4) | Bacillus cereus, Escherichia coli | Higher sensitivity observed in Gram-positive bacteria. mdpi.com | mdpi.com |

Anticancer and Cytotoxicity Evaluations

Derivatives based on the 4-bromo-5-methoxybenzene structure have shown significant promise as anticancer agents. A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which included 4-bromo substitutions, revealed potent cytotoxic compounds. nih.gov The 4-brominated compounds 23–25 were particularly effective, with compound 25 showing nanomolar antiproliferative potency against the MCF7 human breast adenocarcinoma cell line. nih.gov These compounds were also cytotoxic against HeLa and HT-29 human tumor cell lines. nih.gov

In another study, methylated and acetylated bromophenol derivatives were synthesized and evaluated for their anticancer activities. mdpi.com Specifically, compound (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (4b-4) was found to inhibit the viability and induce apoptosis in leukemia K562 cells. mdpi.com

Thiazole (B1198619) derivatives have also been a focus of anticancer research. The compound (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (12b) displayed approximately 10 times greater in vitro growth inhibitory activity against a panel of human cancer cell lines, including glioma cells, than the known agent perillyl alcohol. nih.gov

Further research into imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivatives showed that the substitution of a bromine atom at the 5th position resulted in compounds with moderate cytotoxicity. nih.gov Additionally, a series of furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives were tested for antiproliferative activity against A-549, MCF-7, and HCT-116 cancer cell lines. researchgate.net The 4,9-Dimethoxy-5-substituted styryl derivatives 11a, 11b, and 11c were highly active against A-549 and HCT-116 cancer cells, with IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to the standard drug doxorubicin. researchgate.net

Table 2: Cytotoxicity of Selected 4-Bromo-5-methoxybenzene-1,2-diamine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value/Activity | Reference |

|---|---|---|---|

| N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide (Compound 25) | MCF7 (Human breast adenocarcinoma) | Nanomolar antiproliferative potency. nih.gov | nih.gov |

| N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide (Compound 21) | HeLa, HT-29 | Sub-micromolar cytotoxicity. nih.gov | nih.gov |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (4b-4) | K562 (Leukemia) | Inhibited viability and induced apoptosis. mdpi.com | mdpi.com |

| 5-bromo imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivatives (6d, 6e) | Leukemia cell lines | IC50 13 to 46 μM. nih.gov | nih.gov |

| 4,9-Dimethoxy-5-substituted styrylfuro[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxides (11a, 11b, 11c) | A-549 (Lung), HCT-116 (Colon) | IC50 0.02 to 0.08 μmol/mL. researchgate.net | researchgate.net |

Enzyme Inhibition Studies (e.g., Proteasome inhibitors, other relevant enzymes)

The derivatives of this compound have been investigated as inhibitors of various enzymes critical to cellular function and disease progression.

Tubulin Polymerization: A series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, particularly the 4-brominated compounds, were found to be potent inhibitors of tubulin polymerization. nih.gov These compounds act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

DNA Gyrase and Dihydrofolate Reductase (DHFR): Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and DHFR. nih.gov The most effective antibacterial compounds, 9n and 9o , demonstrated inhibitory activity against both enzymes at levels comparable to the reference drugs ciprofloxacin and trimethoprim, respectively. nih.gov

Na+/K+-ATPase: The thiazole derivative (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (12b) was shown to inhibit the Na+/K+-ATPase enzyme. nih.gov This compound was particularly effective against purified guinea pig kidney preparations that primarily express the NAK alpha-1 subunit, an isoform also found in several types of cancer. nih.gov

12-Lipoxygenase (12-LOX): In a study focused on developing selective enzyme inhibitors, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide were identified as potent inhibitors of 12-LOX, an enzyme implicated in inflammation, platelet aggregation, and cancer. nih.gov

DYRK1A/CLK1/CLK4/haspin Kinases: A series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives were designed and evaluated as inhibitors of several protein kinases. rsc.org A 5-methoxy derivative, 4e , showed an IC50 of 52 nM against DYRK1A, a kinase linked to various diseases including cancer and Alzheimer's disease. rsc.org

Receptor Binding and Modulation (e.g., P2X receptors)

The interaction of these derivatives with cellular receptors is a key area of pharmacological study.

Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT3 Receptors: In a search for dual antagonists for dopamine D2 and serotonin 5-HT3 receptors, a series of benzamides were synthesized. nih.gov A 5-bromo analogue (110 ) of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide exhibited a significantly higher binding affinity for the dopamine D2 receptor (IC50 = 17.5-61.0 nM) compared to the standard drug metoclopramide (B1676508) (IC50 = 483 nM), while also maintaining potent 5-HT3 receptor affinity. nih.gov

P2X Receptors: While direct studies on this compound itself with P2X receptors are limited, related structures provide insight. The benzodiazepine (B76468) derivative 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro(3,2-e)-1,4-diazepin-2-one (5-BDBD) has been identified as a competitive inhibitor of P2X4 receptors. nih.gov Other diaminopyrimidine derivatives, such as 5-(2-isopropyl-4,5-dimethoxy-benzyl)-pyrimidine-2,4-diamine (RO3) , have been reported as potent P2X3 antagonists. nih.gov These findings suggest that the diamine and substituted phenyl motifs are valuable for targeting P2X receptors.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are crucial for optimizing the therapeutic potential of these compounds by correlating chemical structure with biological activity.

For N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, SAR analysis revealed that the most potent series for cytotoxicity featured 2,5-dimethoxyanilines, especially when a bromine atom was introduced at the 4-position. nih.gov

In the development of dopamine D2 and serotonin 5-HT3 receptor antagonists, modifying the substituent at the 5-position of the benzoyl moiety (e.g., from chloro to bromo) markedly increased the dopamine D2 receptor binding affinity. nih.gov

A QSAR study on 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols, which demonstrated antiproliferative activity, used NMR data to develop predictive models. nih.gov The analysis showed that the chemical shifts of protons in hydroxyl groups and carbon atoms in the thiadiazole ring were key descriptors for the compounds' inhibitory interactions. nih.gov

For 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, SAR studies guided the medicinal chemistry optimization to create potent and selective inhibitors of the 12-lipoxygenase enzyme. nih.gov

A 2D-QSAR study was performed on 2,5-diaminobenzophenone farnesyltransferase inhibitors to predict their biological activities using various chemometric methods. researchgate.net

Molecular Docking and Dynamics for Target Interactions

Computational methods like molecular docking and dynamics provide atomic-level insights into how these derivatives interact with their biological targets.

Docking studies of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides suggested that these compounds bind to the colchicine site of tubulin, which is consistent with their observed biological effect of inhibiting microtubule polymerization. nih.gov

For the dual DNA gyrase and DHFR inhibitors, molecular docking was used to investigate the binding mechanism. nih.gov The results showed that the most potent compounds, 9n and 9o , had favorable binding interactions with essential amino acids in the active sites of both E. coli DNA gyrase and DHFR enzymes. nih.gov

In a study of imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivatives, molecular docking simulations were performed against the active site of the TGF-β type I receptor kinase domain. nih.gov The most potent compound, 7g , showed strong hydrogen bonding and hydrophobic interactions within the active site, providing a rationale for its high cytotoxicity. nih.gov

Molecular docking of imidazo[4,5-b]pyridine derivatives into the DHFR active site confirmed that these analogs formed numerous important interactions with the enzyme's amino acid residues. mdpi.com

Docking studies were also employed to understand the interactions of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives with the ATP binding sites of DYRK1A, CLK1, and CLK4 kinases. rsc.org

In Vitro and In Vivo Biological Assays

The biological activities of this compound derivatives have been characterized through a combination of in vitro and in vivo assays.

In Vitro Assays: A wide range of in vitro assays have been utilized. Cytotoxicity is commonly assessed using the MTT assay against various human cancer cell lines (e.g., MCF7, HeLa, A-549, K562). nih.govmdpi.comresearchgate.netnih.gov Antimicrobial activity is determined through methods like measuring the minimal inhibitory concentration (MIC) or the size of inhibition zones against bacterial and fungal strains. nih.govijprs.com Enzyme inhibition assays are performed using purified enzymes (e.g., tubulin, DNA gyrase, Na+/K+-ATPase) to quantify the inhibitory potency (IC50) of the compounds. nih.govnih.govnih.gov Receptor binding affinities are determined using radioligand binding assays with membrane preparations from rat brains or cells expressing the target receptor. nih.gov

In Vivo Assays: Fewer studies have progressed to in vivo models. The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) , a related compound, was studied in male Wistar rats. nih.govresearchgate.net After oral administration, urine was collected and analyzed to identify various metabolites, revealing deamination and O-desmethylation as key metabolic pathways. nih.gov In the study of benzamide (B126) derivatives as receptor antagonists, in vivo tests were conducted to confirm the potent antagonistic activity of selected compounds on both dopamine D2 and serotonin 5-HT3 receptors. nih.gov

Applications in Advanced Materials Science and Chemical Sensing

Precursors for Optoelectronic Materials (e.g., OLEDs)

Quinoxaline (B1680401) derivatives are known for their excellent electron-accepting properties, making them valuable components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com The electronic characteristics of these materials can be finely tuned by altering the substituents on the quinoxaline core. The presence of a methoxy (B1213986) group (an electron-donating group) and a bromine atom (an electron-withdrawing group with potential for further functionalization) in 4-Bromo-5-methoxybenzene-1,2-diamine allows for the synthesis of quinoxalines with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

While direct research on this compound for OLEDs is not extensively documented, the broader class of quinoxaline-based materials has been investigated for such applications. For instance, quinoxaline derivatives have been developed as efficient yellow and red thermally activated delayed fluorescence (TADF) materials. mdpi.com The ability to create materials that emit light in different parts of the spectrum is crucial for full-color display technology. The specific substituents on the diamine precursor directly influence the photophysical properties of the resulting quinoxaline.

Table 1: Potential Influence of Substituents from this compound on Quinoxaline Properties for Optoelectronics

| Substituent on Precursor | Potential Effect on Quinoxaline Derivative | Relevance to Optoelectronics |

| Methoxy Group (-OCH3) | Electron-donating, can increase HOMO level | Tuning of band gap and emission color |

| Bromo Group (-Br) | Electron-withdrawing, can lower LUMO level; provides a site for post-synthesis modification | Control of electron injection/transport properties; enables attachment of other functional groups |

Polymer Chemistry and Monomer Applications

Substituted o-phenylenediamines can be used as monomers for the synthesis of functional polymers, particularly poly(o-phenylenediamine)s (PoPD) and polyquinoxalines. These polymers are of interest due to their potential conductivity, thermal stability, and chemical resistance.